molecular formula C6H5ClN4 B1296376 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 66999-63-1

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No.: B1296376
CAS No.: 66999-63-1
M. Wt: 168.58 g/mol
InChI Key: IHZHBWVYQLECGM-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5-position

Biochemical Analysis

Biochemical Properties

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy. Additionally, this compound can bind to metal ions, forming complex compounds that can act as fluorescence sensors or catalysts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells, particularly in HCT-116 cells, by causing G2/M phase arrest . This compound also affects cell signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . Furthermore, this compound can alter gene expression and cellular metabolism, contributing to its therapeutic potential.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity. For example, its interaction with CDK2 involves binding to the ATP-binding pocket, preventing ATP from accessing the enzyme and thus inhibiting its function . This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary, with some studies indicating sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can be actively transported into cells via specific transporters, where it accumulates in certain tissues . This selective distribution can enhance its therapeutic efficacy while reducing systemic toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by targeting signals or post-translational modifications that direct the compound to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically involves the oxidative cyclization of appropriate precursors. One common method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This reaction is carried out under mild conditions, often using oxidizing agents such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unique due to its specific substitution pattern and the presence of a chlorine atom at the 5-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-2-1-3-5-9-10-6(8)11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHBWVYQLECGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30314925
Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID30314925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66999-63-1
Record name 5-Chloro-1,2,4-triazolo[4,3-a]pyridin-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66999-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 289817
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066999631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 66999-63-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289817
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30314925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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